molecular formula C24H32N6O4 B3005390 Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189996-27-7

Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B3005390
CAS No.: 1189996-27-7
M. Wt: 468.558
InChI Key: RNNATVVDPAQTEM-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines . These are a type of heterocyclic compounds that have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, [1,2,4]triazolo[4,3-a]quinoxalines are generally synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinoxaline core is a fused ring system that includes a triazole ring and a quinoxaline ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, and the ester group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amine and ester could influence its solubility in different solvents .

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

The compound’s mode of action is likely related to its ability to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule and potentially leading to cell death. This mechanism is often exploited by anticancer agents .

Biochemical Pathways

Given the compound’s potential dna intercalating activity, it can be inferred that it may affect pathways related to dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .

Pharmacokinetics

The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively .

Result of Action

The compound’s DNA intercalating activity can lead to disruption of normal cellular processes, potentially resulting in cell death . This makes the compound a potential candidate for anticancer therapy. In particular, one study found that a similar compound was potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status.

This compound represents an interesting area of study for the development of new therapeutic agents, particularly in the field of oncology .

Biochemical Analysis

Biochemical Properties

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit promising antiviral activity . The greatest antiviral activity among these compounds was found for a compound that showed a reduction of the number of plaques by 25% at 20 mg/ml . This suggests that Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate might interact with viral proteins or enzymes, inhibiting their function and thus reducing viral replication.

Cellular Effects

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can induce apoptosis in a dose-dependent manner on certain cell lines . This suggests that this compound might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound might exert its effects at the molecular level by binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at concentration 160 μg/ml . This suggests that this compound might have similar stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Properties

IUPAC Name

ethyl 1-[2-[2-(3-methylbutylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-4-34-23(32)17-10-13-28(14-11-17)21-22-27-29(15-20(31)25-12-9-16(2)3)24(33)30(22)19-8-6-5-7-18(19)26-21/h5-8,16-17H,4,9-15H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNATVVDPAQTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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